2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Description
This compound is a nitroaromatic ester derivative featuring a substituted isoindole-1,3-dione moiety. Its structure comprises:
- A 2-(4-chloro-3-nitrophenyl)-2-oxoethyl group, which introduces electron-withdrawing substituents (Cl, NO₂) that influence reactivity and stability.
- A 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate backbone, where the isoindole ring system is partially hydrogenated and substituted with a methyl group at position 2.
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O7/c1-13-4-2-7-17-21(13)23(30)26(22(17)29)16-6-3-5-15(10-16)24(31)34-12-20(28)14-8-9-18(25)19(11-14)27(32)33/h2-6,8-11,13,17,21H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIPPTIVYPTSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- The methyl group on the isoindole ring in the target compound may reduce ring strain and improve stability compared to non-methylated analogs .
Physicochemical Properties
Table 2: Spectral and Physicochemical Data
Analysis :
- The target compound’s ester carbonyl (C=O) and nitro group would dominate its IR profile, similar to triazole-thiones in , which show strong C=O and C=S bands .
- Tautomerism, common in heterocycles like isoindole, is suppressed in the target compound due to hydrogenation and methyl substitution, favoring a single tautomeric form .
Insights :
- The target compound’s synthesis may mirror methods in , where α-halogenated ketones react with heterocyclic thiols/thiones under basic conditions .
- Its chloronitrophenyl group is analogous to pharmacophores in herbicides or antimicrobials, though specific activity data are absent in the evidence .
Research Findings and Gaps
- Structural Studies : The isoindole ring’s hydrogenation and methyl substitution likely confer unique conformational stability, as seen in crystallographic studies of similar systems using SHELX .
- Spectroscopic Gaps: No experimental NMR/IR data for the target compound are provided; inferences are based on analogs like .
- Biological Data : Absent in the evidence; comparison relies on structural parallels to bioactive triazoles and nitroaromatics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
